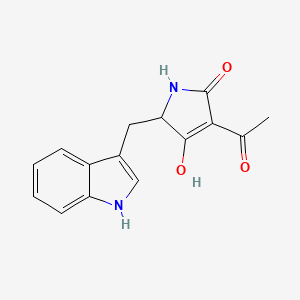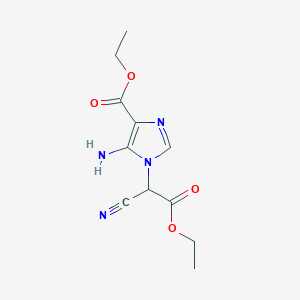
Ethyl 5-amino-1-(1-cyano-2-ethoxy-2-oxoethyl)-1h-imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-1-(1-cyano-2-ethoxy-2-oxoethyl)-1h-imidazole-4-carboxylate is a complex organic compound with a unique structure that includes an imidazole ring, an amino group, a cyano group, and an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-(1-cyano-2-ethoxy-2-oxoethyl)-1h-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 4,5-diamino-1H-imidazole-4-carboxylate with ethyl cyanoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-amino-1-(1-cyano-2-ethoxy-2-oxoethyl)-1h-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitro derivatives of the imidazole ring.
Reduction: Amino derivatives with the cyano group converted to an amine.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 5-amino-1-(1-cyano-2-ethoxy-2-oxoethyl)-1h-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 5-amino-1-(1-cyano-2-ethoxy-2-oxoethyl)-1h-imidazole-4-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The imidazole ring can participate in π-π stacking interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4,5-diamino-1H-imidazole-4-carboxylate
- Ethyl cyanoacetate
- 1H-imidazole-4-carboxylate derivatives
Uniqueness
Ethyl 5-amino-1-(1-cyano-2-ethoxy-2-oxoethyl)-1h-imidazole-4-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a cyano group on the imidazole ring allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
37842-65-2 |
|---|---|
Formule moléculaire |
C11H14N4O4 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
ethyl 5-amino-1-(1-cyano-2-ethoxy-2-oxoethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C11H14N4O4/c1-3-18-10(16)7(5-12)15-6-14-8(9(15)13)11(17)19-4-2/h6-7H,3-4,13H2,1-2H3 |
Clé InChI |
QLJYTUARWZEDJC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(C=N1)C(C#N)C(=O)OCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


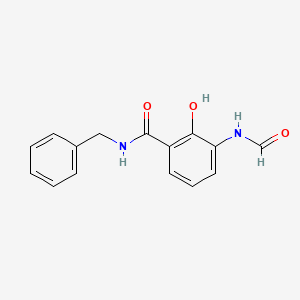
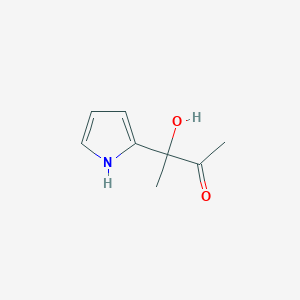
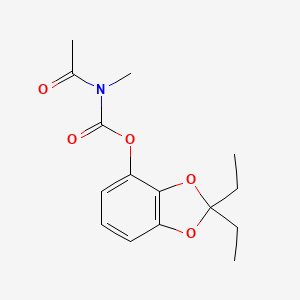
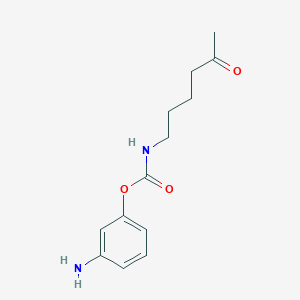

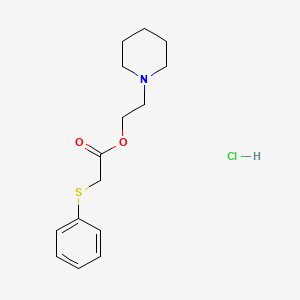
![N-Ethyl-N'-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea](/img/structure/B14674680.png)
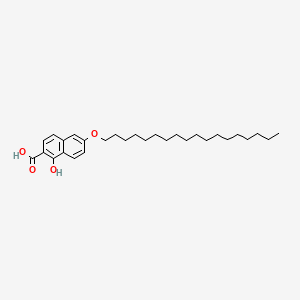
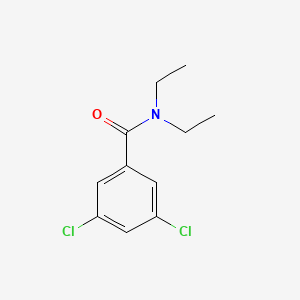
![14,15-dimethoxy-2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one](/img/structure/B14674692.png)
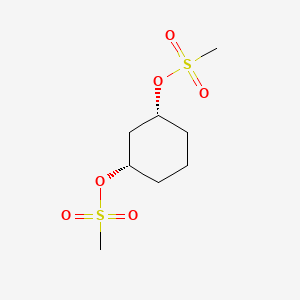
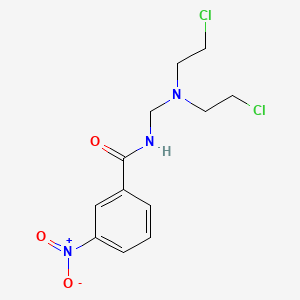
![1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14674714.png)
